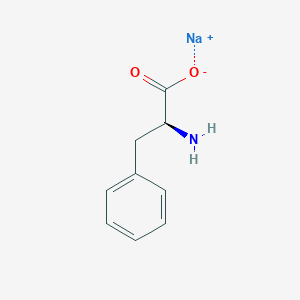
Phenylalanine sodium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenylalanine sodium is a useful research compound. Its molecular formula is C9H10NNaO2 and its molecular weight is 187.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Biochemical Research
Phenylalanine sodium is utilized in biochemical research to study its effects on cellular processes and interactions. Notable applications include:
- Transport Mechanisms : Research has demonstrated that phenylalanine influences sodium transport mechanisms in cells. A study on amphibian kidney proximal tubules showed that luminal application of phenylalanine resulted in significant changes in intracellular pH and sodium activity, indicating its role in ion transport dynamics .
- Insulin Signaling : Phenylalanine has been implicated in insulin signaling pathways. In a study involving mice fed a phenylalanine-rich diet, it was observed that elevated levels of phenylalanine impaired insulin receptor activity and glucose uptake, contributing to symptoms of type 2 diabetes .
Material Science
The incorporation of phenylalanine into materials science has led to advancements in the development of selective membranes:
- Ionic Selectivity Enhancement : A study highlighted the incorporation of phenylalanine into layer-by-layer deposited polyelectrolyte films, which significantly improved ionic selectivity for sodium ions. This enhancement is attributed to the structural properties of phenylalanine, which facilitates sodium ion transport while maintaining low membrane resistance .
Medical Applications
This compound's potential therapeutic applications have been explored in various medical contexts:
- Hypertension Management : In animal models, supplementation with L-phenylalanine (the natural form) was shown to attenuate high salt-induced hypertension. The study indicated that L-phenylalanine supplementation improved serum nitrite levels and vascular responses, suggesting its utility in managing hypertension .
- Acute Respiratory Distress Syndrome (ARDS) : Recent studies have investigated the role of phenylalanine in lung inflammation and ARDS. It was found that elevated serum levels of phenylalanine were associated with increased mortality rates in ARDS patients, indicating a potential biomarker for disease severity . Additionally, phenylalanine administration exacerbated lung injury in experimental models of ARDS .
Theoretical Studies
Theoretical investigations into the interactions between sodium ions and phenylalanine have provided insights into their chemical properties:
- Cation–π Interactions : Studies utilizing density functional theory have examined hydrated sodium ion-phenylalanine clusters, revealing important cation–π interactions that play a critical role in biological processes such as protein function and ion channel behavior .
Physical Properties Analysis
This compound has been analyzed for its physical properties, which are crucial for various applications:
These properties are essential for understanding how this compound behaves in different environments and its suitability for specific applications.
属性
CAS 编号 |
16480-57-2 |
|---|---|
分子式 |
C9H10NNaO2 |
分子量 |
187.17 g/mol |
IUPAC 名称 |
sodium;(2S)-2-amino-3-phenylpropanoate |
InChI |
InChI=1S/C9H11NO2.Na/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H,11,12);/q;+1/p-1/t8-;/m0./s1 |
InChI 键 |
ZRVUAXXSASAVFG-QRPNPIFTSA-M |
SMILES |
C1=CC=C(C=C1)CC(C(=O)[O-])N.[Na+] |
手性 SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)[O-])N.[Na+] |
规范 SMILES |
C1=CC=C(C=C1)CC(C(=O)[O-])N.[Na+] |
Key on ui other cas no. |
16480-57-2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















